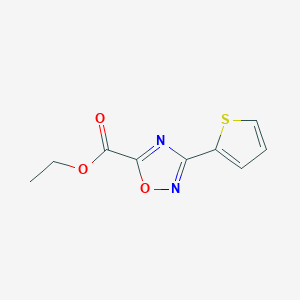

Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

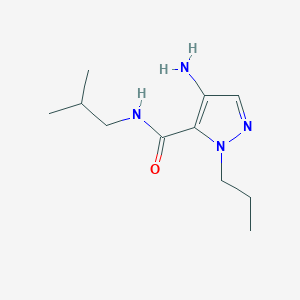

Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate is a compound that belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and biological activities. The compound features a thiophene ring, a common structural motif in many pharmaceuticals and organic materials, linked to an oxadiazole ring, another important heterocycle known for its electron-rich nature and its utility in various chemical reactions.

Synthesis Analysis

The synthesis of related heterocyclic derivatives, such as those containing the oxadiazole moiety, has been reported in the literature. For instance, a series of novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate) were synthesized, which included the linkage of a 2-pyridyl ring with various moieties including 1,3,4-oxadiazole . The structures of these compounds were confirmed using 1H-NMR, 13C-NMR, and MS methods, with some structures further confirmed by X-ray crystallography . Although not the exact compound , these studies provide insight into the synthetic strategies that could be applied to the synthesis of Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using spectroscopic methods and X-ray crystallography . These techniques are crucial for confirming the identity and purity of synthesized compounds. The molecular geometry and electronic properties can also be investigated using theoretical methods such as density functional theory (DFT), as demonstrated in the characterization of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate .

Chemical Reactions Analysis

Compounds containing the oxadiazole ring are known to participate in various chemical reactions. For example, the reaction of 1,3,4-oxadiazoles with 3-chloropentane-2,4-dione led to the formation of thiazoles, which could be further modified through methylation and other reactions . These findings suggest that Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate could also undergo similar transformations, potentially leading to a variety of derivatives with different properties and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate can be inferred from related studies. For instance, the molecular electrostatic potential (MEP) and Mulliken population analysis can provide information on the potential sites for hydrogen bonding and reactivity . The spectroscopic characterization, including FTIR and NMR, is essential for understanding the functional groups present and their chemical environment .

科研应用

Chemical Synthesis and Building Blocks : Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, a compound related to Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate, has been used as a versatile building block in medicinal chemistry. It facilitates the formation of biologically relevant molecules (Jakopin, 2018).

Antimicrobial and Biological Activities : Research has shown that certain ethyl 1,2,4-oxadiazole derivatives possess antimicrobial, antilipase, and antiurease activities. These properties are significant for developing new pharmaceutical agents (Başoğlu et al., 2013).

Antihypertensive Activity : Some derivatives, like 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, have demonstrated antihypertensive activity in animal models, highlighting their potential in cardiovascular drug development (Santilli & Morris, 1979).

Synthesis of Heterocyclic Compounds : Ethyl 1,2,4-oxadiazole derivatives are instrumental in synthesizing various heterocyclic compounds, which are crucial in medicinal chemistry for developing new therapeutic agents (Wet-osot et al., 2017).

Anti-Inflammatory Properties : N-Substituted-1,3,4-oxadiazole derivatives have shown significant anti-inflammatory activity in vivo, suggesting their use in treating inflammatory conditions (Rajput et al., 2020).

Pharmaceutical Research and Drug Synthesis : The compound and its derivatives are actively used in pharmaceutical research for synthesizing new drugs with potential antibacterial, antifungal, and anti-inflammatory properties (Beltrame et al., 1993).

性质

IUPAC Name |

ethyl 3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c1-2-13-9(12)8-10-7(11-14-8)6-4-3-5-15-6/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFIAJRCLMUKEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

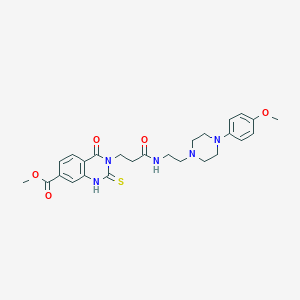

![1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B3013671.png)

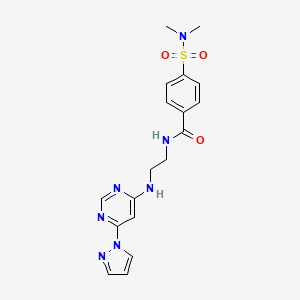

![Methyl 6-benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3013679.png)

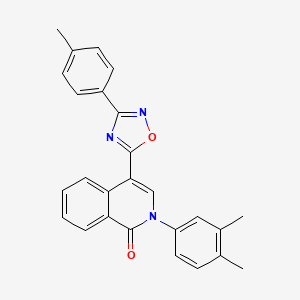

![6-(4-chlorophenyl)-N,N-diethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013680.png)

![N-(3,4-dimethylphenyl)-5-(5,8-dioxo-2-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methylbenzenesulfonamide](/img/structure/B3013682.png)

![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxyhex-2-enenitrile](/img/structure/B3013688.png)

![N-[1-(Aminomethyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B3013690.png)

![(Z)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B3013692.png)